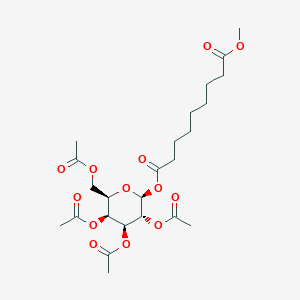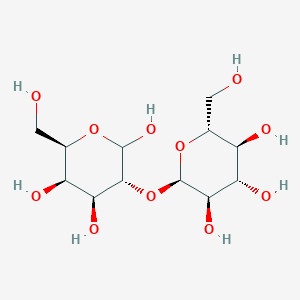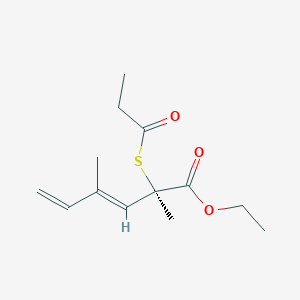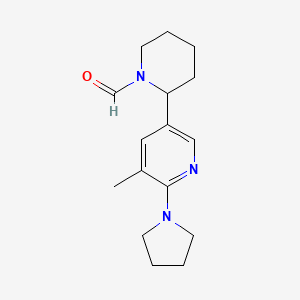
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-2-(2-Phenoxypyridin-3-yl)piperidin-1-carboxylat umfasst typischerweise mehrere SchritteDer letzte Schritt beinhaltet die Veresterung des Piperidinrings mit tert-Butylchlorformiat unter basischen Bedingungen .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert, wobei häufig automatisierte Reaktoren und kontinuierliche Fließsysteme eingesetzt werden, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-2-(2-Phenoxypyridin-3-yl)piperidin-1-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Piperidinring in eine gesättigtere Form umwandeln.
Substitution: Der Phenoxypyridin-Rest kann elektrophile und nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nukleophile werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So führt die Oxidation typischerweise zu N-Oxiden, während die Reduktion gesättigtere Piperidinderivate erzeugt .
Wissenschaftliche Forschungsanwendungen
tert-Butyl-2-(2-Phenoxypyridin-3-yl)piperidin-1-carboxylat wird aufgrund seiner vielfältigen Anwendungen in der wissenschaftlichen Forschung weit verbreitet eingesetzt:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle.
Biologie: Es wird bei der Untersuchung von Enzymwechselwirkungen und Rezeptorbindungen verwendet.
Medizin: Diese Verbindung wird auf ihre potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und schmerzstillender Wirkungen.
Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-2-(2-Phenoxypyridin-3-yl)piperidin-1-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass der Phenoxypyridin-Rest an bestimmte Rezeptoren und Enzyme bindet und deren Aktivität moduliert. Diese Interaktion kann verschiedene biochemische Pfade beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt .
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The phenoxypyridine moiety is known to bind to certain receptors and enzymes, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- tert-Butyl-4-(2-(2-Hydroxyethyl)phenyl)piperidin-1-carboxylat
- tert-Butyl-4-(3-(2-Hydroxyethyl)phenyl)piperidin-1-carboxylat
Einzigartigkeit
tert-Butyl-2-(2-Phenoxypyridin-3-yl)piperidin-1-carboxylat ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C21H26N2O3 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
tert-butyl 2-(2-phenoxypyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-21(2,3)26-20(24)23-15-8-7-13-18(23)17-12-9-14-22-19(17)25-16-10-5-4-6-11-16/h4-6,9-12,14,18H,7-8,13,15H2,1-3H3 |
InChI-Schlüssel |
HSLYOZHPFPQYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)


![1-(3-bromo-1-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11826808.png)

![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)

![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
![1-[[(1-Oxohexadecyl)oxy]methyl]-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl (5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoate](/img/structure/B11826845.png)
![N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-(1H-indol-3-yloxy)oxan-3-yl]acetamide](/img/structure/B11826857.png)

